molecular formula C15H17F2N3O2 B2908801 N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide CAS No. 1436289-33-6

N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide

Cat. No.: B2908801
CAS No.: 1436289-33-6
M. Wt: 309.317
InChI Key: IRXMIKNJWXAMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a cyano group, a difluorophenyl group, and an ethylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The cyano group is introduced through a cyanoation reaction, followed by the formation of the morpholine ring. The ethyl group is then added to complete the structure.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in compliance with safety and environmental regulations to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in the development of new therapeutic agents. Its biological activity suggests that it could be used in the treatment of various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the difluorophenyl moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[Cyano-(2,6-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide

  • N-[Cyano-(3,5-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide

  • N-[Cyano-(2,4-dichlorophenyl)methyl]-4-ethylmorpholine-2-carboxamide

Uniqueness: N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide stands out due to its specific arrangement of fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This arrangement provides unique binding properties compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c1-2-20-5-6-22-14(9-20)15(21)19-13(8-18)11-4-3-10(16)7-12(11)17/h3-4,7,13-14H,2,5-6,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMIKNJWXAMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.